![molecular formula C12H14N4OS2 B5754718 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ATDA and is known for its potent biological activity.
Aplicaciones Científicas De Investigación
ATDA has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of ATDA is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
ATDA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of cell growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ATDA in lab experiments is its potent biological activity. It has been shown to exhibit potent antibacterial and antifungal activity, making it a useful tool for studying the mechanisms of bacterial and fungal growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a useful tool for studying the mechanisms of inflammation and pain.
One of the limitations of using ATDA in lab experiments is its potential toxicity. While ATDA has been shown to exhibit potent biological activity, it can also be toxic to cells at high concentrations. Additionally, the synthesis of ATDA can be challenging, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of ATDA. One potential direction is the development of new antimicrobial agents based on the structure of ATDA. Additionally, the study of the mechanism of action of ATDA could lead to the development of new drugs for the treatment of bacterial and fungal infections. Finally, the study of the anti-inflammatory and analgesic activity of ATDA could lead to the development of new drugs for the treatment of inflammation and pain.
Métodos De Síntesis
The synthesis of ATDA involves the reaction between 2-ethylphenylacetic acid and thiosemicarbazide, followed by the reaction between the resulting compound and chloroacetyl chloride. The final product is obtained by reacting the intermediate with ammonium hydroxide. The synthesis of ATDA is a straightforward process that can be carried out using standard laboratory techniques.
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-5-3-4-6-9(8)14-10(17)7-18-12-16-15-11(13)19-12/h3-6H,2,7H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCSMJLMZZXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
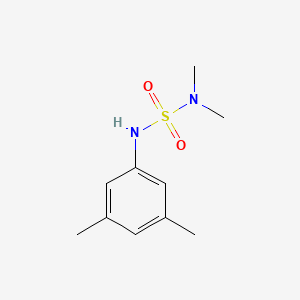
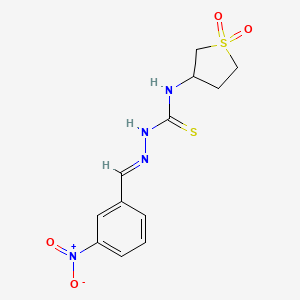
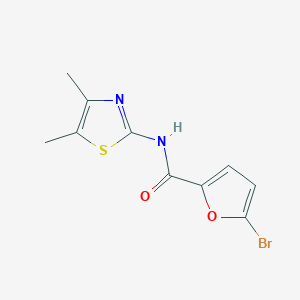
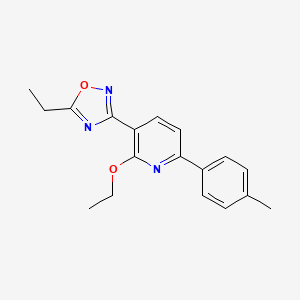
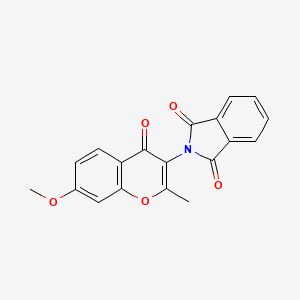
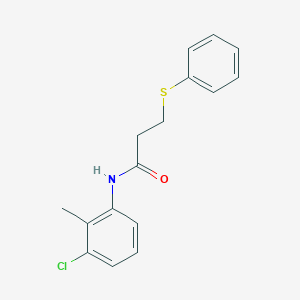
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)